molecular formula C25H32O6 B600786 Betamethasone 9,11-Epoxide 21-Propionate CAS No. 205105-83-5

Betamethasone 9,11-Epoxide 21-Propionate

Cat. No. B600786
M. Wt: 428.53
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Betamethasone 9,11-Epoxide 21-Propionate is a metabolite of Mometasone furoate . It has low solubility in most solvents . The molecular formula is C25H32O6 .


Chemical Reactions Analysis

From the mass spectrometry and 1H-NMR data, it is concluded that D-2 and D-3 are formed from beclomethasone and beclomethasone 21-monopropionate, respectively, with the loss of hydrogen chloride and the formation of a 9,11-epoxide .

Scientific Research Applications

Synthesis and Processing

  • Betamethasone 9,11-Epoxide 21-Propionate is synthesized through a regioselective dehydration process, where an 11α-hydroxysteroid forms the Δ9,11 double bond, a key step in producing pharmaceutically important compounds like betamethasone (Fu, Tann, & Thiruvengadam, 2001).

Chemical Stability and Degradation

  • The stability of betamethasone 9,11-epoxide and related compounds under strong alkaline conditions has been studied, revealing the tendency for autooxidation, which is crucial for understanding its degradation pathways (Li, Chen, Monteiro, & Rustum, 2009).

Analytical Techniques

  • Advanced analytical techniques like liquid chromatography/electrospray mass spectrometry (LC/ESI-MS) have been developed to identify and differentiate betamethasone derivatives, including betamethasone 9,11-epoxide, in various formulations (Arthur, Wolff, & Carrier, 2004).

Stability-Indicating Methods

  • Stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) methods have been developed for the assay of betamethasone and estimation of its related compounds, playing a crucial role in quality control (Fu, Shou, Chien, Markovich, & Rustum, 2010).

Therapeutic Research

  • Research on betamethasone derivatives, including 9,11-epoxide 21-propionate, has focused on their anti-inflammatory effects and potential therapeutic applications, emphasizing the importance of understanding their biological activities (Tsuji, Sawa, Kato, Mibu, & Shirasawa, 1997).

Safety And Hazards

Betamethasone, a related compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may damage the unborn child and may cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

[2-[(1S,2S,10S,11S,13S,14R,15S,17S)-14-hydroxy-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl]-2-oxoethyl] propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32O6/c1-5-21(28)30-13-19(27)24(29)14(2)10-18-17-7-6-15-11-16(26)8-9-22(15,3)25(17)20(31-25)12-23(18,24)4/h8-9,11,14,17-18,20,29H,5-7,10,12-13H2,1-4H3/t14-,17-,18-,20-,22-,23-,24-,25+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHNLZHWRYPLCSE-QYIVYLGBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OCC(=O)C1(C(CC2C1(CC3C4(C2CCC5=CC(=O)C=CC54C)O3)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@H]3[C@@]4([C@H]2CCC5=CC(=O)C=C[C@@]54C)O3)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40747144
Record name (9beta,11beta,16beta)-17-Hydroxy-16-methyl-3,20-dioxo-9,11-epoxypregna-1,4-dien-21-yl propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Betamethasone 9,11-Epoxide 21-Propionate

CAS RN

205105-83-5
Record name Betamethasone 9,11-epoxide 21-propionate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0205105835
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (9beta,11beta,16beta)-17-Hydroxy-16-methyl-3,20-dioxo-9,11-epoxypregna-1,4-dien-21-yl propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BETAMETHASONE 9,11-EPOXIDE 21-PROPIONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V40RI2B7TL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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